molecular formula C18H15NO3 B13147837 2-(Morpholin-4-yl)anthracene-9,10-dione CAS No. 83795-29-3

2-(Morpholin-4-yl)anthracene-9,10-dione

Cat. No.: B13147837
CAS No.: 83795-29-3
M. Wt: 293.3 g/mol
InChI Key: HZZUNKABBQFNBL-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a morpholine ring attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with morpholine. One common method is the nucleophilic substitution reaction where morpholine reacts with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(Morpholin-4-yl)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA topoisomerases. The compound intercalates into DNA, inhibiting the activity of topoisomerases I and II, which are essential for DNA replication and transcription. This inhibition can lead to DNA damage, cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2-(Morpholin-4-yl)anthracene-9,10-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and biological activities. Compared to other anthracene derivatives, this compound exhibits higher solubility in polar solvents and enhanced biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

83795-29-3

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-morpholin-4-ylanthracene-9,10-dione

InChI

InChI=1S/C18H15NO3/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)19-7-9-22-10-8-19/h1-6,11H,7-10H2

InChI Key

HZZUNKABBQFNBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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